Bromoacetamido-PEG11-azide
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Overview
Description
Bromoacetamido-PEG11-azide: is a bifunctional linker molecule that consists of a bromine atom, which can act as a leaving group in nucleophilic substitution reactions, and an azide group, which can participate in copper-catalyzed Click Chemistry reactions with alkynes . The molecule also contains a polyethylene glycol (PEG) chain, which enhances its water solubility .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bromoacetamido-PEG11-azide typically involves the following steps:
PEGylation: The initial step involves the PEGylation of a suitable precursor molecule to introduce the PEG chain.
Bromination: The PEGylated intermediate is then brominated to introduce the bromine atom.
Azidation: Finally, the brominated intermediate undergoes azidation to introduce the azide group.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent reaction conditions and purification steps to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions:
Nucleophilic Substitution: The bromine atom in Bromoacetamido-PEG11-azide can be replaced by nucleophiles in substitution reactions.
Click Chemistry: The azide group can undergo copper-catalyzed Click Chemistry reactions with alkynes to form stable triazole linkages.
Common Reagents and Conditions:
Nucleophilic Substitution: Common nucleophiles include thiols and amines. The reaction typically occurs under mild conditions.
Click Chemistry: Copper(I) catalysts are commonly used to facilitate the reaction between the azide group and alkynes.
Major Products:
Nucleophilic Substitution: The major products are the substituted derivatives where the bromine atom is replaced by the nucleophile.
Click Chemistry: The major products are triazole-linked compounds formed by the reaction of the azide group with alkynes.
Scientific Research Applications
Chemistry:
Conjugation Reactions: Bromoacetamido-PEG11-azide is used in conjugation reactions to link two different molecules, such as proteins or small molecules.
Biology:
Protein Labeling: The compound is used to label proteins with various tags for detection and purification purposes.
Medicine:
Drug Delivery: This compound is used in the development of drug delivery systems to enhance the solubility and stability of therapeutic agents.
Industry:
Surface Modification: The compound is used to modify surfaces to improve their biocompatibility and functionality.
Mechanism of Action
Molecular Targets and Pathways: Bromoacetamido-PEG11-azide exerts its effects through its bifunctional groupsThe azide group participates in Click Chemistry reactions, enabling the formation of stable triazole linkages .
Comparison with Similar Compounds
Bromoacetamido-PEG3-azide: A shorter PEG chain variant with similar bifunctional properties.
Bromoacetamido-PEG5-azide: Another variant with a different PEG chain length.
Bromoacetamido-PEG23-azide: A longer PEG chain variant with similar bifunctional properties.
Uniqueness: Bromoacetamido-PEG11-azide is unique due to its specific PEG chain length, which provides an optimal balance between water solubility and reactivity. This makes it particularly useful in applications requiring both properties .
Properties
Molecular Formula |
C26H51BrN4O12 |
---|---|
Molecular Weight |
691.6 g/mol |
IUPAC Name |
N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-2-bromoacetamide |
InChI |
InChI=1S/C26H51BrN4O12/c27-25-26(32)29-1-3-33-5-7-35-9-11-37-13-15-39-17-19-41-21-23-43-24-22-42-20-18-40-16-14-38-12-10-36-8-6-34-4-2-30-31-28/h1-25H2,(H,29,32) |
InChI Key |
NCUYWFZRLBRWFD-UHFFFAOYSA-N |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])NC(=O)CBr |
Origin of Product |
United States |
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